N,N'-hexane-1,6-diylbis(6-methylpyridine-3-carboxamide)
Overview
Description
N,N’-1,6-Hexanediylbis(6-methylnicotinamide) is an organic compound with the molecular formula C20H26N4O2 It is a derivative of nicotinamide, featuring two 6-methylnicotinamide groups connected by a hexane-1,6-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,6-hexanediylbis(6-methylnicotinamide) typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinamide and 1,6-hexanediamine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for N,N’-1,6-hexanediylbis(6-methylnicotinamide) may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,6-Hexanediylbis(6-methylnicotinamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide groups.
Reduction: Reduced forms of the nicotinamide groups.
Substitution: Compounds with substituted nicotinamide groups.
Scientific Research Applications
N,N’-1,6-Hexanediylbis(6-methylnicotinamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for nicotinamide-related pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to nicotinamide metabolism.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N,N’-1,6-hexanediylbis(6-methylnicotinamide) involves its interaction with nicotinamide-related pathways. The compound can act as a modulator of enzymes that utilize nicotinamide as a cofactor. It may influence cellular processes such as DNA repair, gene expression, and metabolic regulation by affecting the availability and activity of nicotinamide-dependent enzymes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form of the compound with a single nicotinamide group.
6-Methylnicotinamide: A derivative of nicotinamide with a methyl group at the 6-position.
N,N’-1,6-Hexanediylbis(nicotinamide): Similar to N,N’-1,6-hexanediylbis(6-methylnicotinamide) but without the methyl groups.
Uniqueness
N,N’-1,6-Hexanediylbis(6-methylnicotinamide) is unique due to its dual nicotinamide groups connected by a hexane-1,6-diyl linker, which may confer distinct chemical and biological properties compared to its simpler analogs. The presence of the methyl groups at the 6-position can also influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-methyl-N-[6-[(6-methylpyridine-3-carbonyl)amino]hexyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-7-9-17(13-23-15)19(25)21-11-5-3-4-6-12-22-20(26)18-10-8-16(2)24-14-18/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADYUTWITRZKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CN=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210670 | |
Record name | N,N′-1,6-Hexanediylbis[6-methyl-3-pyridinecarboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712319-14-7 | |
Record name | N,N′-1,6-Hexanediylbis[6-methyl-3-pyridinecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712319-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-1,6-Hexanediylbis[6-methyl-3-pyridinecarboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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